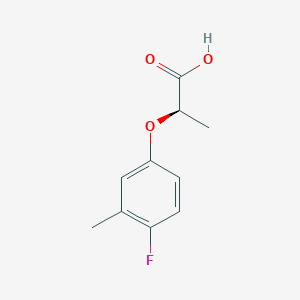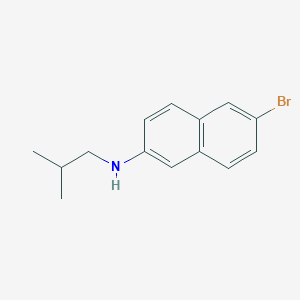
6-(4-Methylbenzyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylbenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound features a nicotinic acid core with a 4-methylbenzyl group attached to the sixth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylbenzyl)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation, where 4-methylbenzyl chloride reacts with nicotinic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry methods are being explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(4-Methylbenzyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids using reagents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal-acid reduction.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal-acid combinations like tin and hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-(4-Methylbenzyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health.
Industry: Utilized in the development of high-performance materials, such as additives in zinc ion batteries to improve performance and stability
Mécanisme D'action
The mechanism of action of 6-(4-Methylbenzyl)nicotinic acid involves its interaction with specific molecular targets. It is known to influence lipid metabolism by inhibiting enzymes involved in triglyceride synthesis, leading to reduced levels of very-low-density lipoproteins and low-density lipoproteins. Additionally, it increases high-density lipoprotein levels by decreasing the catabolism of apolipoprotein A-I .
Comparaison Avec Des Composés Similaires
Nicotinic Acid: The parent compound, used in the treatment of pellagra and hyperlipidemia.
Isonicotinic Acid: A structural isomer with similar biological activities.
6-(4-Methyl-1-piperazinyl)methyl]nicotinic Acid: Another derivative with potential therapeutic applications
Uniqueness: 6-(4-Methylbenzyl)nicotinic acid is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and potentially its ability to interact with lipid-related pathways more effectively than its parent compound .
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
Clé InChI |
NPMAFKWEBSPPME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=NC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



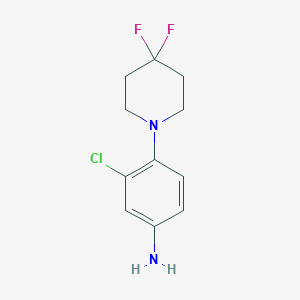

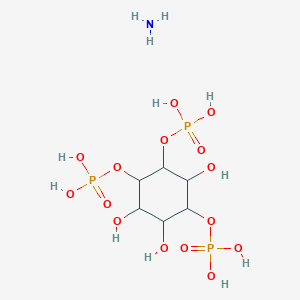

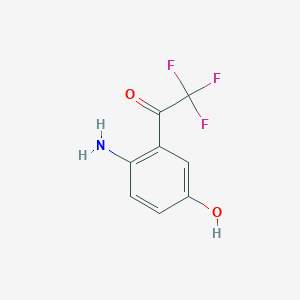



![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one](/img/structure/B12073739.png)


